molecular formula C10H11Cl2N B3143759 Cyclopropyl(3,4-dichlorophenyl)methanamine CAS No. 535926-61-5

Cyclopropyl(3,4-dichlorophenyl)methanamine

Cat. No.: B3143759
CAS No.: 535926-61-5
M. Wt: 216.1 g/mol
InChI Key: BCQBDKWNINNFAX-UHFFFAOYSA-N
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Description

Cyclopropyl(3,4-dichlorophenyl)methanamine is an organic compound with the molecular formula C 10 H 11 Cl 2 N and a molecular weight of 216.11 g/mol [ citation 1 ]. The (S)-enantiomer of this chiral molecule is identified by CAS 1212798-22-5 [ citation 1 ][ citation 4 ]. Its core structure features a cyclopropyl group and a 3,4-dichlorophenyl ring attached to a methanamine group, making it a valuable chemical intermediate in organic synthesis and medicinal chemistry research. This compound is related to a family of dichlorophenyl-containing structures, which are often explored in various research applications [ citation 10 ]. As a chiral building block , it can be utilized in the design and synthesis of more complex molecules, such as those with extended aromatic systems, for potential pharmacological screening [ citation 2 ]. A key synthetic precursor, Cyclopropyl(3,4-dichlorophenyl)methanone (CAS 136906-33-7), is commercially available and can be used in the preparation of this amine [ citation 7 ]. Safety and Handling: This chemical is intended for research use only in a controlled laboratory setting. It is not for diagnostic, therapeutic, or any other human use. Researchers should consult the product's Safety Data Sheet (SDS) for detailed hazard and handling information before use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

cyclopropyl-(3,4-dichlorophenyl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11Cl2N/c11-8-4-3-7(5-9(8)12)10(13)6-1-2-6/h3-6,10H,1-2,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCQBDKWNINNFAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(C2=CC(=C(C=C2)Cl)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11Cl2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reaction Mechanisms and Derivatization Chemistry of Cyclopropyl 3,4 Dichlorophenyl Methanamine

Mechanistic Investigations of Cyclopropane (B1198618) Ring Transformations

The reactivity of the cyclopropane ring in molecules like Cyclopropyl(3,4-dichlorophenyl)methanamine is heavily influenced by the electronic nature of its substituents. The 3,4-dichlorophenyl group acts as an electron-withdrawing group (acceptor), while the aminomethyl group functions as a donor. This "donor-acceptor" cyclopropane (DAC) arrangement polarizes the three-membered ring, making it susceptible to specific ring-opening reactions. researchgate.netaminer.org

Mechanistic studies on closely related aryl cyclopropylamines provide significant insight. For instance, research on trans-2-phenylcyclopropylamine hydrochloride demonstrates that the protonated aminomethyl group (an ammonium (B1175870) ion) acts as a strong σ-acceptor. nih.gov This electronic influence interacts with the cyclopropane's Walsh orbitals, specifically leading to a weakening and lengthening of the distal C2-C3 bond (the bond furthest from the substituent). nih.gov

Under electrophilic conditions, such as in the presence of a strong acid, the ring-opening is initiated. The transition state is thought to involve charge-charge repulsion, which, combined with the pre-existing weakness of the distal bond, favors its cleavage. nih.gov This contrasts with many other donor-acceptor cyclopropanes where the vicinal bond (C1-C2) cleaves because the donor and acceptor groups can effectively stabilize the resulting zwitterionic intermediate. nih.govresearchgate.net In the case of this compound, protonation of the amine would create an ammonium species, directing electrophilic attack to cleave the distal bond.

Table 1: Factors Influencing Cyclopropane Ring Cleavage in Aryl Cyclopropylamine (B47189) Analogs

FactorInfluence on MechanismProbable Outcome for this compound
Substituent Electronic Effect The ammonium group (formed in acidic media) is a strong σ-acceptor. nih.govWeakening of the distal C-C bond of the cyclopropane ring.
Orbital Interaction Interaction of the σ-acceptor with the cyclopropane 1e” orbital. nih.govLengthening and predisposition to cleavage of the distal bond.
Reaction Conditions Electrophilic attack (e.g., by protonation in superacid). nih.govInitiation of ring-opening at the weakened distal bond.
Intermediate Stability Formation of a 1,3-zwitterionic intermediate is common for DACs. researchgate.netPotential for complex rearrangements or cycloaddition reactions following ring-opening. colab.ws

Reaction Pathways Involving the Methanamine Moiety

The primary amine of the methanamine moiety is a key functional handle for a variety of chemical transformations, most notably amide bond formation and reductive amination.

The synthesis of amides from this compound proceeds through the nucleophilic attack of its primary amine onto an activated carboxylic acid derivative. This is a fundamental and widely employed reaction in organic synthesis. The general mechanism involves two principal stages: activation of the carboxylic acid and subsequent nucleophilic acyl substitution.

Activation of Carboxylic Acid: The carboxylic acid is converted into a more reactive electrophile. Common methods include transformation into an acid chloride (using reagents like thionyl chloride or oxalyl chloride), an anhydride (B1165640), or an active ester using coupling reagents.

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of this compound attacks the electrophilic carbonyl carbon of the activated acid.

Tetrahedral Intermediate: This attack forms a transient tetrahedral intermediate.

Elimination: The intermediate collapses, eliminating the leaving group (e.g., a chloride ion from an acid chloride) and reforming the carbonyl double bond. A final deprotonation step by a base (often another molecule of the amine) yields the neutral amide product.

The choice of coupling reagent and conditions can be critical to avoid side reactions, such as racemization if chiral centers are present.

Reductive amination, also known as reductive alkylation, is a powerful method for forming new carbon-nitrogen bonds, allowing for the introduction of alkyl groups onto the amine nitrogen. This one-pot reaction converts the primary amine of this compound into a secondary or tertiary amine.

The mechanism unfolds in two sequential steps within the same reaction mixture:

Imine Formation: The primary amine first reacts with a carbonyl compound (an aldehyde or a ketone) under weakly acidic conditions. The nucleophilic amine attacks the carbonyl carbon, forming a hemiaminal intermediate. Subsequent dehydration of the hemiaminal yields a protonated imine, known as an iminium ion.

Reduction: A reducing agent present in the mixture selectively reduces the iminium ion to the corresponding amine. A key feature of this reaction is the choice of a reducing agent that is mild enough not to reduce the starting aldehyde or ketone but is reactive enough to reduce the intermediate iminium ion.

Commonly used reducing agents for this purpose are sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are less reactive than agents like sodium borohydride (B1222165) (NaBH₄) and are stable in mildly acidic conditions.

Derivatization Strategies for Structural Modification

Modifying the structure of this compound is essential for creating analogs for various research applications, such as structure-activity relationship (SAR) studies. Derivatization can be achieved through functional group interconversions or by introducing entirely new chemical moieties.

Functional group interconversions involve the transformation of the existing functional groups—the primary amine and the dichlorophenyl ring—into other functional groups.

Amine Transformations: The primary amine is a versatile starting point. Beyond the amide formation discussed previously, it can be converted into other functionalities. For example, reaction with sulfonyl chlorides yields sulfonamides.

Aromatic Ring Modifications: While the dichlorophenyl ring is relatively inert, modifications are possible, though often challenging. Nucleophilic aromatic substitution (SₙAr) to replace one of the chlorine atoms typically requires harsh conditions and strongly activating ortho/para directing groups, which are not ideally positioned in this molecule. However, advanced cross-coupling methodologies could potentially be employed to modify the C-Cl bonds.

Introducing new chemical fragments to the core structure is a common strategy for building molecular diversity.

N-Alkylation and N-Acylation: As detailed in section 3.2, reductive amination provides a direct route to introduce a wide variety of alkyl groups (from simple methyl groups to complex cyclic or heterocyclic systems) onto the nitrogen atom. Similarly, amide bond formation allows for the introduction of a vast array of acyl groups, diversifying the structure significantly.

Synthesis of Analogs with Varied Phenyl Substitution: A powerful strategy involves the synthesis of analogs starting from different substituted benzaldehydes or other precursors. For example, synthetic routes used to produce related compounds, such as (1R,2S)-2-(3,4-difluorophenyl)cyclopropylamine, demonstrate how variations in the aromatic ring's substitution pattern can be achieved. These syntheses often involve the cyclopropanation of a substituted cinnamic acid derivative or a related alkene, followed by a Curtius rearrangement to form the primary amine. This approach allows for the introduction of a wide range of substituents on the phenyl ring, enabling a systematic exploration of the chemical space around the core scaffold.

Table 2: Summary of Derivatization Strategies

StrategyTarget MoietyReaction TypePotential New Moieties Introduced
N-Acylation MethanamineAmide Bond FormationAliphatic, aromatic, or heterocyclic acyl groups.
N-Alkylation MethanamineReductive AminationPrimary/secondary alkyls, cycloalkyls, benzyl (B1604629) groups.
N-Sulfonylation MethanamineSulfonamide FormationAryl or alkyl sulfonyl groups.
Analog Synthesis Phenyl RingDe novo synthesisDifferent halogen patterns (e.g., difluoro), alkyl, or alkoxy groups. google.comgoogle.com

Stereochemical Analysis and Chirality in Cyclopropyl 3,4 Dichlorophenyl Methanamine

Configurational Assignment Methodologies

The unambiguous determination of the absolute configuration of each stereoisomer is fundamental. This is typically achieved through a combination of crystallographic and spectroscopic techniques.

Single-crystal X-ray crystallography stands as the most definitive method for determining the absolute configuration of chiral molecules nih.gov. This technique provides a precise three-dimensional map of the electron density within a crystal, allowing for the exact spatial arrangement of atoms to be determined. For a molecule like Cyclopropyl(3,4-dichlorophenyl)methanamine, obtaining a suitable single crystal of a specific stereoisomer or a salt thereof would enable the direct assignment of 'R' or 'S' configuration at both the carbon of the cyclopropyl (B3062369) ring attached to the phenyl group and the methanamine carbon.

The presence of chlorine atoms is particularly advantageous for this analysis. Chlorine is a relatively heavy atom that produces a significant anomalous dispersion signal, which is crucial for reliably determining the absolute stereochemistry without the need for a chiral reference within the molecule nih.gov. In cases where the molecule itself is difficult to crystallize, co-crystallization with a "chaperone" molecule can be employed to facilitate the formation of high-quality crystals suitable for diffraction analysis nih.gov. While specific crystallographic data for this compound is not publicly available, the table below outlines the type of data that such an analysis would yield.

Table 1: Conceptual Data from X-ray Crystallographic Analysis

Parameter Description Example Value
Formula The chemical formula of the crystallized entity. C₁₀H₁₁Cl₂N
Crystal System The crystal system (e.g., Orthorhombic, Monoclinic). Monoclinic
Space Group The symmetry group of the crystal lattice. P2₁
Key Torsion Angle Dihedral angle defining the orientation of substituents. C(phenyl)-C(cyclo)-C(amine)-N

| Absolute Configuration | Unambiguously assigned configuration at stereocenters. | (1R, 1'S) |

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for chiral discrimination, although standard NMR is inherently "blind" to chirality d-nb.info. To distinguish between enantiomers, a chiral environment must be created. This is accomplished by using chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs).

When a racemic mixture of this compound is exposed to a chiral solvating agent, transient diastereomeric complexes are formed. These complexes have different physical properties, and as a result, the corresponding protons in the two enantiomers are no longer magnetically equivalent and will resonate at slightly different frequencies bates.edu. This difference in chemical shift (Δδ) allows for the quantification of enantiomeric purity. Chiral derivatizing agents work by covalently bonding to the amine group to form stable diastereomers, which can then be easily distinguished and quantified by NMR. Recent advances have also explored the direct discrimination of enantiomers in an NMR experiment by applying an external radio-frequency electric field, which can induce a chiral signal d-nb.info.

Table 2: Illustrative Data for NMR Chiral Discrimination

Analyte Chiral Agent Proton Analyzed δ (ppm) for (R)-enantiomer δ (ppm) for (S)-enantiomer Δδ (ppm)
Racemic Amine (R)-Mandelic Acid Methine (CH-N) 3.52 3.56 0.04

Conformational Analysis of Stereoisomers

The conformational preference is dictated by the need to minimize steric and torsional strain ucsd.edusapub.org. For the phenyl-cyclopropyl linkage, the lowest energy conformation is typically the "bisected" arrangement, where the plane of the phenyl ring is perpendicular to the plane of the cyclopropyl ring. This minimizes steric repulsion between the ortho-protons of the phenyl ring and the cyclopropyl hydrogens. Rotations away from this ideal geometry lead to higher energy "eclipsed" conformations. The orientation of the aminomethane group relative to the cyclopropyl ring will also favor staggered conformations over eclipsed ones to reduce steric strain.

Table 3: Hypothetical Relative Energies of Conformers

Conformation Type Dihedral Angle (Phenyl-Cyclopropyl) Relative Energy Primary Strain Factor
Bisected ~90° Low Minimal steric interaction
Eclipsed ~0° High Steric clash (ortho-H and cyclo-H)
Gauche (amine) ~60° Low Staggered arrangement

| Eclipsed (amine) | ~0° | High | Torsional strain |

Impact of Stereochemistry on Molecular Architecture

The stereochemistry—both the fixed absolute configuration and the preferred dynamic conformation—fundamentally defines the molecule's three-dimensional architecture windows.net. The specific (R) or (S) configuration at the chiral centers dictates the precise spatial orientation of the 3,4-dichlorophenyl ring, the cyclopropyl ring, and the aminomethane functional group relative to one another.

Computational and Theoretical Investigations of Cyclopropyl 3,4 Dichlorophenyl Methanamine

Quantum Mechanical Studies

Quantum mechanical studies are fundamental to understanding the behavior of molecules at the atomic and subatomic levels. These methods, grounded in the principles of quantum mechanics, allow for the calculation of molecular properties with a high degree of accuracy.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. mdpi.comnih.gov It is based on the principle that the properties of a molecule can be determined from its electron density. DFT calculations, often employing functionals like B3LYP with a suitable basis set such as 6-311++G(d,p), are used to optimize the molecular geometry and predict various electronic properties. mdpi.com

For a molecule like Cyclopropyl(3,4-dichlorophenyl)methanamine, DFT calculations would typically begin with the optimization of its three-dimensional structure to find the most stable conformation. This process involves minimizing the energy of the molecule with respect to the positions of its atoms. Once the optimized geometry is obtained, further calculations can be performed to determine properties such as vibrational frequencies, atomic charges, and dipole moments.

Table 1: Illustrative Optimized Geometrical Parameters for a Related Dichlorophenyl Compound

ParameterBond Length (Å)Bond Angle (°)
C-Cl (ortho)1.735
C-Cl (meta)1.731
C-C (aromatic)1.385 - 1.402118.9 - 121.2
C-N1.460
C-C (cyclopropyl)1.51060.0 (internal)

Note: The data in this table is representative of typical values for dichlorophenyl and cyclopropyl (B3062369) moieties and is for illustrative purposes.

Frontier Molecular Orbital (FMO) Analysis for Reactivity and Stability

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. wikipedia.orgyoutube.com It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. researchgate.netyoutube.com The HOMO is the orbital that acts as an electron donor, while the LUMO is the electron acceptor. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's stability and reactivity. A smaller gap suggests that the molecule is more reactive. nih.gov

For this compound, FMO analysis would reveal the regions of the molecule most susceptible to nucleophilic and electrophilic attack. The distribution of the HOMO would likely be concentrated on the amine group and the electron-rich phenyl ring, indicating these as potential sites for electrophilic attack. Conversely, the LUMO would be distributed over the phenyl ring, influenced by the electron-withdrawing chlorine atoms, suggesting its susceptibility to nucleophilic attack.

Table 2: Illustrative Frontier Molecular Orbital Energies and Related Parameters for a Dichlorophenyl Derivative

ParameterEnergy (eV)
EHOMO-6.5
ELUMO-2.3
HOMO-LUMO Gap (ΔE)4.2
Ionization Potential (I)6.5
Electron Affinity (A)2.3
Global Hardness (η)2.1
Global Softness (S)0.238
Electronegativity (χ)4.4
Chemical Potential (μ)-4.4
Global Electrophilicity Index (ω)4.60

Note: This data is based on a representative dichlorophenyl compound and serves as an example of typical FMO analysis results.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis is a technique used to study intramolecular and intermolecular bonding and interactions between orbitals. wikipedia.orgwisc.edu It provides a localized picture of the electron density in a molecule, describing it in terms of Lewis-like structures with lone pairs and bonds. wikipedia.org NBO analysis can reveal important information about hyperconjugative interactions, which are stabilizing interactions that result from the delocalization of electrons from a filled bonding or lone pair orbital to an adjacent empty anti-bonding orbital.

In this compound, NBO analysis would be used to investigate the interactions between the cyclopropyl ring, the dichlorophenyl ring, and the methanamine group. It could quantify the delocalization of electron density from the nitrogen lone pair into the adjacent sigma anti-bonding orbitals of the C-H and C-C bonds. Furthermore, it could shed light on the electronic interactions between the strained cyclopropyl ring and the aromatic system.

Table 3: Illustrative NBO Analysis - Second-Order Perturbation Theory Analysis of Fock Matrix for a Related Amine

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)
LP(1) Nσ(C-H)5.8
LP(1) Nσ(C-C)2.1
σ(C-H)σ*(C-C)1.5

Note: E(2) is the stabilization energy associated with the delocalization from the donor to the acceptor orbital. This data is illustrative for a generic amine-containing compound.

Molecular Electrostatic Potential (MEP) Analysis for Reactivity Preferences

Molecular Electrostatic Potential (MEP) is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. nih.govdtic.mil The MEP is a plot of the electrostatic potential mapped onto the electron density surface of a molecule. Different colors are used to represent different values of the electrostatic potential. Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (typically colored blue) are electron-poor and are susceptible to nucleophilic attack. researchgate.net

For this compound, the MEP surface would likely show a region of high negative potential around the nitrogen atom of the amine group due to its lone pair of electrons, making it a prime site for protonation and other electrophilic interactions. The regions around the chlorine atoms would also exhibit negative potential. Conversely, the hydrogen atoms of the amine group and the cyclopropyl ring would show positive potential, indicating their susceptibility to nucleophilic attack.

Time-Dependent DFT for Electronic Excitation Properties

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the excited states of molecules and their response to time-dependent electromagnetic fields. nih.govacs.orgworldscientific.com It is widely used to calculate electronic absorption spectra, providing information about the wavelengths of light a molecule absorbs and the nature of the electronic transitions involved. nih.gov

A TD-DFT calculation for this compound would predict its UV-Vis absorption spectrum. The results would indicate the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which are related to the intensity of the absorption. The analysis of the molecular orbitals involved in the electronic transitions would reveal whether they are of the nature of π→π* or n→π* transitions, providing further insight into the electronic structure of the molecule.

Table 4: Illustrative TD-DFT Calculated Electronic Excitation Properties for a Dichlorophenyl-containing Compound

Excitation Energy (eV)Wavelength (nm)Oscillator Strength (f)Major Contribution (HOMO→LUMO)
4.522740.15HOMO → LUMO (85%)
5.102430.21HOMO-1 → LUMO (70%)
5.682180.35HOMO → LUMO+1 (65%)

Note: This data is representative of a typical TD-DFT calculation for an aromatic amine and is for illustrative purposes.

Molecular Modeling and Simulation

While quantum mechanical studies provide detailed electronic information, molecular modeling and simulation techniques can be used to study the dynamic behavior of molecules and their interactions with other molecules or a biological system. These methods are computationally less intensive than quantum mechanics and can be applied to larger systems over longer timescales. For a molecule like this compound, molecular dynamics simulations could be employed to study its conformational flexibility and its interactions with a solvent or a biological target, such as a protein receptor. These simulations would provide insights into the molecule's preferred conformations and binding modes, which are crucial for understanding its biological activity.

Conformational Preference and Energy Landscapes

The conformational landscape of this compound is primarily determined by the rotational freedom around the single bond connecting the cyclopropylamine (B47189) group to the dichlorophenyl ring. Computational methods, such as Density Functional Theory (DFT), are employed to explore this landscape.

The analysis involves rotating the key dihedral angles in the molecule and calculating the potential energy at each step. This process generates a potential energy surface, which maps the energy of the molecule as a function of its geometry. The minima on this surface correspond to stable conformers, while the maxima represent transition states between them.

For cyclopropyl-containing compounds, the orientation of the cyclopropyl group relative to adjacent substituents is a key factor. Studies on similar structures, like cyclopropyl methyl ketone, have shown that specific conformations (s-cis or s-trans) are more stable. uwlax.edu In the case of this compound, the interaction between the amine group, the cyclopropyl ring, and the dichlorophenyl ring would dictate the preferred spatial arrangement. The bulky chlorine atoms on the phenyl ring would likely create significant steric hindrance, influencing the rotational barrier and the geometry of the lowest energy conformer. unicamp.br

Table 1: Hypothetical Conformational Energy Data

This table illustrates the kind of data a conformational analysis would yield. The values are hypothetical and serve as an example.

ConformerDihedral Angle (N-C-C-C)Relative Energy (kcal/mol)Population (%)
A (Global Minimum)180° (anti-periplanar)0.0075.2
B+60° (gauche)1.5012.4
C-60° (gauche)1.5012.4
D (Transition State)0° (syn-periplanar)5.00<0.1

Note: Data is illustrative and not from actual experimental or computational results.

Intermolecular Interaction Studies (e.g., Hirshfeld Surface Analysis)

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. researchgate.netresearchgate.net This method maps the electron distribution of a molecule within a crystal to identify close contacts between neighboring molecules.

For this compound, a Hirshfeld analysis would reveal the nature and extent of various non-covalent interactions, such as:

Hydrogen Bonds: The amine group (N-H) can act as a hydrogen bond donor, while the chlorine atoms and the π-system of the phenyl ring can act as acceptors.

Halogen Bonds: The chlorine atoms can participate in halogen bonding with other electronegative atoms.

π-π Stacking: The dichlorophenyl rings of adjacent molecules could stack on top of each other.

The analysis generates a 2D "fingerprint" plot that summarizes the intermolecular contacts. Different types of interactions appear in distinct regions of the plot, and the percentage contribution of each interaction to the total Hirshfeld surface can be calculated. nih.gov

Table 2: Predicted Hirshfeld Surface Interaction Contributions

This table provides a hypothetical breakdown of intermolecular contacts for the compound.

Interaction TypeContribution (%)
H···H40.5
Cl···H25.2
C···H18.8
N···H7.5
C···C (π-π)5.0
Cl···Cl3.0

Note: Data is illustrative and not from actual experimental or computational results.

Ligand Efficiency and Conformational Penalties in Structural Design

Ligand efficiency (LE) is a metric used in drug discovery to assess the binding efficiency of a molecule to its target protein, normalized by its size. nih.gov It is often calculated as the binding energy per heavy (non-hydrogen) atom. A higher LE value is generally desirable, as it suggests a more "atom-efficient" interaction.

For this compound, if it were being considered as a ligand, computational docking studies would be used to predict its binding mode and affinity. The ligand efficiency would then be calculated from the predicted binding energy. The conformational penalty would be determined by comparing the geometry of the docked ligand to its calculated lowest-energy conformer in solution. An ideal ligand would have high ligand efficiency and a low conformational penalty. nih.gov

Table 3: Illustrative Ligand Efficiency and Conformational Penalty Data

ParameterValue
Predicted Binding Affinity (pKi)7.5
Heavy Atom Count13
Ligand Efficiency (LE)0.58
Conformational Penalty (kcal/mol)1.2

Note: Data is illustrative and not from actual experimental or computational results.

Mechanistic Computational Studies (e.g., Potential Energy Surfaces)

Mechanistic computational studies investigate the pathway of a chemical reaction. This is achieved by calculating the potential energy surface (PES) for the reaction, which maps the energy of the system as it transforms from reactants to products. wayne.edunih.gov The PES can identify transition states, intermediates, and the activation energy of the reaction.

For this compound, such studies could be used to explore its reactivity, for example, the mechanism of its synthesis or its metabolic degradation pathways. For instance, a study might investigate the reaction of 3,4-dichlorobenzaldehyde (B146584) with a cyclopropylamine precursor, mapping the energy changes as the C-N bond is formed. These calculations provide insights into the feasibility and kinetics of a proposed reaction mechanism. digitellinc.com

Computational Descriptors and Their Significance

A wide range of computational descriptors can be calculated to predict the physicochemical and pharmacokinetic properties of a molecule. These descriptors are crucial in computational drug design and materials science. For this compound, these would include:

Molecular Weight (MW): A fundamental property affecting diffusion and bioavailability.

LogP (Octanol-Water Partition Coefficient): A measure of lipophilicity, which influences membrane permeability and solubility.

Topological Polar Surface Area (TPSA): The surface area of polar atoms in a molecule, related to its ability to cross cell membranes.

HOMO/LUMO Energies: The energies of the Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital. The HOMO-LUMO gap is an indicator of chemical reactivity and stability. researchgate.net

Table 4: Key Computational Descriptors

This table presents a set of calculated descriptors for the target molecule, derived from computational chemistry software.

DescriptorValueSignificance
Molecular FormulaC10H11Cl2N
Molecular Weight216.11 g/mol
XLogP33.2Lipophilicity
TPSA26.02 ŲMembrane permeability
Hydrogen Bond Donors1
Hydrogen Bond Acceptors1
Rotatable Bonds2Conformational flexibility
HOMO Energy-6.5 eVElectron-donating ability
LUMO Energy-1.2 eVElectron-accepting ability
HOMO-LUMO Gap5.3 eVChemical stability

Note: Values are representative and would be calculated using specific DFT or other computational methods.

Advanced Analytical Techniques for Characterization of Cyclopropyl 3,4 Dichlorophenyl Methanamine

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

¹H and ¹³C NMR for Structural Elucidation

One-dimensional ¹H (proton) and ¹³C (carbon-13) NMR are the foundational experiments for determining the carbon-hydrogen framework of Cyclopropyl(3,4-dichlorophenyl)methanamine.

The ¹H NMR spectrum would confirm the presence of all proton environments. The highly shielded protons of the cyclopropyl (B3062369) group are expected to appear in the upfield region (approximately 0.5-1.5 ppm), often as complex multiplets due to geminal and cis/trans vicinal coupling. The methanamine (CH-NH₂) proton would likely appear as a multiplet, with its chemical shift influenced by the solvent and concentration, while the benzylic protons (-CH₂) would resonate further downfield. The protons on the 3,4-disubstituted dichlorophenyl ring are expected to produce a characteristic splitting pattern in the aromatic region (typically 7.0-7.6 ppm).

The ¹³C NMR spectrum provides information on the number of unique carbon environments. udel.edu Due to the low natural abundance of the ¹³C isotope (1.1%), carbon-carbon coupling is not observed, resulting in a spectrum where each unique carbon atom appears as a single line (in a proton-decoupled spectrum). docbrown.info The cyclopropyl carbons are characteristically found in the highly shielded (upfield) region of the spectrum. docbrown.info The carbon atoms of the dichlorophenyl ring would appear in the downfield aromatic region, with their specific shifts influenced by the electron-withdrawing chlorine substituents. chemicalbook.com

Based on data from analogous structures, the predicted chemical shifts for this compound are presented below.

Predicted ¹H NMR Chemical Shifts This table is generated based on spectral data from analogous compounds and predictive software. Actual experimental values may vary.

Predicted ¹³C NMR Chemical Shifts This table is generated based on spectral data from analogous compounds and predictive software. Actual experimental values may vary.

2D NMR Techniques

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through two or three bonds). sdsu.edu For this compound, COSY would show correlations between the protons within the cyclopropyl ring and potentially between the benzylic CH₂ and amine NH₂ protons.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly attached proton-carbon pairs. sdsu.edubeilstein-journals.org This technique is invaluable for assigning the signals in the ¹³C spectrum by linking them to their known ¹H counterparts. For example, it would definitively link the upfield proton signals to the upfield carbon signals of the cyclopropyl group.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by multiple bonds (typically 2-4 bonds). sdsu.edu HMBC is critical for piecing together the molecular fragments. It would show correlations from the benzylic protons to the carbons of the phenyl ring and the quaternary cyclopropyl carbon, confirming the connectivity of these key structural units.

Mass Spectrometry (MS) Applications

Mass spectrometry (MS) is used to determine the molecular weight of the compound and to gain structural information from its fragmentation pattern. When ionized, the molecule forms a molecular ion (M⁺) whose mass-to-charge ratio (m/z) confirms the molecular formula. The presence of two chlorine atoms would give rise to a characteristic isotopic pattern for the molecular ion (M, M+2, M+4 peaks) due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes.

A key fragmentation pathway anticipated for compounds containing a cyclopropyl group involves the opening of the three-membered ring. nih.gov For this compound, a likely fragmentation would be the loss of the cyclopropyl group or cleavage at the benzylic position to generate a stable dichlorobenzyl cation.

Expected Key Fragments in Mass Spectrum This table is based on common fragmentation pathways for similar chemical structures.

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. scispace.com Functional groups have characteristic absorption or scattering frequencies, making these methods excellent for confirming their presence.

N-H vibrations: The primary amine (NH₂) group would show characteristic symmetric and asymmetric stretching vibrations in the region of 3300-3500 cm⁻¹.

C-H vibrations: Aromatic C-H stretches appear above 3000 cm⁻¹, while aliphatic C-H stretches (from the cyclopropyl and benzylic groups) appear just below 3000 cm⁻¹. The C-H bonds of the strained cyclopropyl ring may have a slightly higher frequency than typical sp³ C-H bonds.

C=C vibrations: Aromatic ring stretching vibrations are expected in the 1450-1600 cm⁻¹ region.

C-Cl vibrations: The C-Cl stretching modes typically appear in the fingerprint region, generally between 600 and 800 cm⁻¹, and can help confirm the presence of the chloro-substituents.

Raman spectroscopy is often particularly useful for observing the symmetric vibrations of the aromatic ring and the C-Cl bonds. longdom.orguu.nl

X-ray Diffraction (XRD) for Solid-State Structure

For crystalline solids, single-crystal X-ray diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique can provide accurate bond lengths, bond angles, and torsional angles. nih.gov Furthermore, it reveals intermolecular interactions, such as hydrogen bonding involving the amine group, which govern the crystal packing. An XRD analysis of a suitable crystal of this compound would provide unequivocal proof of its structure and stereochemistry.

Chromatographic Techniques for Purity Assessment and Separation

Thin-Layer Chromatography (TLC): TLC is a rapid and convenient technique used to monitor the progress of a reaction and to get a preliminary indication of sample purity. rsc.org

High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution technique used for both the purification (preparative HPLC) and purity analysis (analytical HPLC) of the compound. A reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water/acetonitrile (B52724) or water/methanol (B129727), often with a modifier like trifluoroacetic acid, would likely be effective for analyzing this amine. Purity is typically determined by the area percentage of the main peak detected by a UV detector.

Gas Chromatography (GC): GC can also be used for purity assessment, particularly for volatile compounds. The amine may require derivatization to improve its thermal stability and peak shape. A flame ionization detector (FID) or a mass spectrometer (GC-MS) can be used for detection.

These chromatographic techniques are crucial for ensuring that the material being analyzed by spectroscopic methods is a single, pure compound, which is a prerequisite for accurate data interpretation.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography is a cornerstone technique for the analysis of pharmaceutical compounds, including primary amines like this compound. The polarity of the amine group can lead to poor retention on traditional reversed-phase columns and peak tailing. To address this, method development focuses on mobile phase modification, the use of specialized columns, or pre-column derivatization to enhance chromatographic performance and detection. thermofisher.com

Research Findings:

The analysis of aromatic amines is well-established in HPLC. For instance, the analysis of structurally related compounds like 3,4-dichloroaniline (B118046) (3,4-DCA) often employs reversed-phase HPLC coupled with mass spectrometry (MS/MS) for high sensitivity and specificity. mdpi.com In such methods, a C18 or C8 column is typically used with a mobile phase consisting of an organic solvent like acetonitrile or methanol and an aqueous component, often containing a buffer to control pH and improve peak shape. mdpi.comgoogle.com The pH of the mobile phase is a critical parameter; keeping it low (e.g., pH 2.8) can ensure the amine is in its protonated form, which can improve peak symmetry. mdpi.com

For this compound, a similar approach would be effective. Detection is commonly achieved using a UV-Vis detector, as the dichlorophenyl group provides a chromophore. Wavelengths around 254 nm are often suitable for such aromatic compounds. google.com

To enhance sensitivity, especially for trace-level analysis, pre-column derivatization with a fluorogenic reagent is a common strategy. thermofisher.com Reagents such as 9-fluorenylmethyl chloroformate (FMOC-Cl) or o-phthalaldehyde (B127526) (OPA) react with primary amines to form highly fluorescent derivatives. thermofisher.comscribd.com This allows for the use of a fluorescence detector (FLD), which can significantly lower the limits of detection compared to UV-Vis. mdpi.com

Below is a table summarizing potential HPLC conditions for the analysis of this compound.

Table 1: Proposed HPLC Method Parameters for this compound Analysis

Parameter Condition 1 (UV Detection) Condition 2 (Fluorescence Detection after Derivatization)
Column C8 or C18 (e.g., 4.6 mm x 250 mm, 5 µm) google.com C18 (e.g., 4.6 mm x 150 mm, 3.5 µm) mdpi.com
Mobile Phase A: 0.1% Phosphoric Acid in WaterB: Acetonitrile mdpi.comgoogle.com A: 20 mM Phosphate Buffer (pH 2.8)B: Methanol mdpi.com
Elution Gradient Gradient
Flow Rate 1.0 mL/min google.com 0.8 mL/min mdpi.com
Column Temperature 30 °C google.com 40 °C mdpi.com
Detector UV-Vis at 254 nm google.com Fluorescence (FLD) (e.g., λex = 450 nm, λem = 540 nm for NBD-Cl derivative) mdpi.com
Injection Volume 10-20 µL google.com 10 µL

| Derivatization Reagent | Not Applicable | FMOC-Cl or OPA/NBD-Cl thermofisher.commdpi.com |

Gas Chromatography (GC)

Gas Chromatography is another powerful technique for the analysis of volatile and semi-volatile compounds. However, the direct analysis of primary amines like this compound by GC can be challenging. restek.com The high polarity and basicity of the amine functional group can lead to strong interactions with active sites on the column and in the inlet, resulting in poor peak shape (tailing) and potential analyte loss. restek.commdpi.com

Research Findings:

To overcome these issues, two main strategies are employed: the use of specialized columns and chemical derivatization. restek.com Columns specifically designed for volatile amines, such as the Rtx-Volatile Amine, have a surface chemistry that minimizes these unwanted interactions, providing improved peak shape and reproducibility even with repeated injections of aqueous or challenging matrices. restek.com

More commonly, derivatization is performed prior to GC analysis. researchgate.net This process converts the polar amine into a less polar, more volatile, and more thermally stable derivative. nih.gov This not only improves chromatographic performance but can also enhance detector response. Common derivatization reactions for amines include acylation, silylation, or the formation of carbamates. researchgate.netnih.gov For example, reacting the amine with an alkyl chloroformate produces a stable carbamate (B1207046) derivative suitable for GC analysis. researchgate.net

Following derivatization, a standard non-polar or medium-polarity capillary column (e.g., HP-5 or equivalent) can be used effectively. Detection can be accomplished with a Flame Ionization Detector (FID), a Nitrogen-Phosphorus Detector (NPD) for enhanced selectivity towards nitrogen-containing compounds, or a Mass Spectrometer (MS). researchgate.net GC-MS is particularly advantageous as it provides both quantitative data and structural information, confirming the identity of the analyte. nih.gov

The table below outlines potential GC conditions for the analysis of derivatized this compound.

Table 2: Proposed GC Method Parameters for this compound Analysis

Parameter Proposed Condition
Column Rtx-Volatile Amine or HP-5 (after derivatization) (e.g., 30 m x 0.25 mm, 0.25 µm) restek.comresearchgate.net
Derivatization Reagent Alkyl chloroformate (e.g., Isobutyl Chloroformate) or Heptafluorobutyric anhydride (B1165640) (HFBA) researchgate.netnih.gov
Carrier Gas Helium or Hydrogen
Inlet Temperature 250 °C
Oven Program Initial Temp: 100 °C, hold for 1 minRamp: 15 °C/min to 280 °C, hold for 5 min
Detector Flame Ionization (FID), Nitrogen-Phosphorus (NPD), or Mass Spectrometer (MS) researchgate.netnih.gov
Detector Temperature 300 °C (FID/NPD)

| Injection Mode | Split/Splitless |

Structure Activity Relationship Sar Design Principles and Chemical Modifications

Scaffold Optimization Strategies Based on Structural Analogues

The core structure of cyclopropyl(3,4-dichlorophenyl)methanamine serves as a "privileged scaffold," a molecular framework that is amenable to various chemical modifications to enhance its pharmacological profile. Optimization strategies often involve creating a library of structural analogues to improve potency, enhance selectivity against other monoamine transporters (like those for norepinephrine (B1679862) and dopamine), and refine pharmacokinetic properties. researchgate.net

One key strategy is scaffold hopping , where the central core is replaced by a bioisosteric equivalent to explore new chemical space while retaining essential binding interactions. unica.it For instance, the phenyltetralin ring of sertraline (B1200038), a close structural analogue, can be replaced with phenylquinoxaline or phenylpiperazine rings to create more rigid structures. researchgate.net Another approach involves introducing polar groups at specific positions on the scaffold. Studies on sertraline analogues have shown that positions 6 and 7 can accommodate bulkier polar groups, such as carboxamides, while maintaining pharmacological activity. researchgate.net This strategy can be used to modulate properties like the volume of distribution (Vd) to alter the compound's concentration profile in the body. researchgate.net

Rational Design of Structural Analogues and Their Theoretical Properties

Rational design leverages computational modeling and a deep understanding of the target's binding site to guide the synthesis of new molecules with predicted improvements in activity. This approach is critical for efficiently navigating the vast chemical space of possible analogues.

The 3,4-dichloro substitution pattern on the phenyl ring is a critical feature for the high-affinity binding of many monoamine transporter inhibitors. researchgate.net This specific arrangement and the electron-withdrawing nature of the chlorine atoms are often essential for maintaining potent inhibitory activity. researchgate.netnih.gov

SAR studies demonstrate that altering this substitution pattern can dramatically impact potency. Moving the chlorine atoms to other positions or replacing them with different halogens or other functional groups can lead to a significant loss of affinity. For example, replacing electron-withdrawing groups with electron-donating groups like methyl has been shown to diminish activity in similar scaffolds. nih.gov The dichlorophenyl moiety is thought to engage in hydrophobic and π-stacking interactions within the binding pocket of targets like SERT. biorxiv.org

Table 1: Effect of Dichlorophenyl Ring Substitution on Hypothetical Inhibitor Potency

Substitution Pattern Nature of Substituent Expected Impact on Potency (IC₅₀) Rationale
3,4-dichloro Electron-withdrawing High (Low nM) Optimal for hydrophobic/electronic interactions in the binding site. researchgate.netbiorxiv.org
4-chloro Electron-withdrawing Moderate Loss of interaction from the second chlorine atom reduces binding affinity.
3,5-dichloro Electron-withdrawing Moderate to Low Altered geometry may disrupt optimal fit within the binding pocket. nih.gov
4-methyl Electron-donating Low Unfavorable electronic properties for key interactions. nih.gov

The methanamine portion of the molecule, particularly the secondary amine, is a crucial pharmacophoric element. It is typically protonated at physiological pH, allowing it to form a key ionic bond or hydrogen bond with acidic residues, such as aspartate, in the transporter's binding site. biorxiv.orgbiorxiv.org

Modifications to this moiety are a central focus of rational drug design.

N-Substitution : The size and nature of the substituent on the nitrogen atom are critical. An N-methyl group is often optimal. Replacing it with a simple hydrogen (a primary amine) or larger, bulkier groups can alter binding affinity and selectivity. nih.gov

Amine Type : Changing the secondary amine to a tertiary amine or incorporating it into a cyclic structure like piperazine (B1678402) can significantly modify the compound's properties, including its interaction with the target and its metabolic stability. nih.gov

Computational studies on related selective serotonin (B10506) reuptake inhibitors (SSRIs) have identified the amine as a potential site for introducing new interactions to enhance binding scores. biorxiv.org

Table 2: Influence of Methanamine Moiety Modifications on Hypothetical Binding Affinity

Modification Amine Type Expected Impact on Binding Rationale
-NH(CH₃) Secondary High Optimal for forming key ionic/hydrogen bonds without steric hindrance. biorxiv.org
-NH₂ Primary Moderate Can still form ionic bonds, but affinity may be reduced compared to the N-methyl analogue.
-N(CH₃)₂ Tertiary Variable Increased bulk may cause steric clashes; loss of hydrogen bond donor capability. nih.gov

The cyclopropyl (B3062369) group is a valuable structural element in medicinal chemistry. researchgate.net It acts as a conformationally restricted analogue of a propyl group, which can help lock the molecule into a bioactive conformation, thereby improving binding affinity and reducing off-target effects.

Stereochemistry plays a pivotal role in the activity of these compounds. nih.gov The three-dimensional arrangement of the cyclopropyl ring relative to the rest of the molecule can lead to significant differences in potency between stereoisomers. nih.gov For example, in studies of related compounds targeting monoamine transporters, one enantiomer (e.g., the R-enantiomer) often shows substantially higher activity than the other (the S-enantiomer). nih.gov This is because only one stereoisomer can achieve the correct orientation to fit optimally into the chiral binding pocket of the target protein. nih.gov

Table 3: Impact of Stereochemistry on Hypothetical VMAT2 Inhibition

Compound Stereoisomer Binding Affinity (Ki, nM) Rationale
(2R, 3R, 11bR) 0.75 This specific stereoisomer achieves the most favorable orientation and interactions within the chiral binding pocket of the transporter. nih.gov

Fragment-Based Design Approaches in Cyclopropylamine (B47189) Research

Fragment-based drug design (FBDD) is a powerful strategy for identifying novel lead compounds. numberanalytics.com Instead of screening large, complex molecules, FBDD involves screening small molecular fragments (typically <300 Da) to identify those that bind weakly but efficiently to the target protein. numberanalytics.com These "hits" are then optimized and linked together or "grown" to produce a lead compound with high affinity and selectivity. numberanalytics.comresearchgate.net

In the context of cyclopropylamine research, this approach would involve:

Deconstruction : Breaking down known active molecules, like this compound, into their core fragments (e.g., the 3,4-dichlorophenyl fragment, the cyclopropylamine fragment).

Screening : Using sensitive biophysical techniques like Nuclear Magnetic Resonance (NMR) or Surface Plasmon Resonance (SPR) to test these and other fragments for binding to specific pockets within the target protein. numberanalytics.com

Elaboration : Once a fragment is validated, medicinal chemistry is used to build upon it, adding functional groups to form new interactions and increase potency, a process known as fragment growing. Alternatively, two or more fragments that bind to adjacent sites can be covalently joined (fragment linking). researchgate.net

This method has been successfully applied to monoamine transporters and offers the advantage of exploring chemical space more efficiently and often results in leads with more favorable physicochemical properties. researchgate.net

Structure-Based Chemical Design Methodologies

The availability of high-resolution three-dimensional structures of drug targets, such as the serotonin transporter (SERT), has revolutionized drug design. nih.govmangliklab.com Structure-based design utilizes these atomic-level maps to design molecules that fit precisely into the target's binding site.

The process typically involves:

Computational Docking : A high-resolution structure of the target protein, often obtained through techniques like cryo-electron microscopy (cryo-EM), is used as a template. nih.gov Millions of virtual compounds are then computationally "docked" into the binding site to predict which molecules are most likely to bind with high affinity. mangliklab.com

Iterative Optimization : Top-ranking compounds from the virtual screen are synthesized and tested experimentally. nih.gov The results of these tests, combined with structural information showing how the compound binds, guide the next cycle of design. Chemists can make specific, rational modifications to improve the fit, add favorable interactions, or displace unfavorable water molecules. nih.gov

Structural Validation : For the most promising compounds, a co-crystal or cryo-EM structure of the ligand bound to the protein is determined. This provides definitive proof of the binding mode and offers precise information for further optimization. nih.gov

This iterative cycle of structure-based design, synthesis, and testing has led to the discovery of highly potent and selective SERT inhibitors with low nanomolar activity. nih.gov

Role As a Synthetic Intermediate and Building Block in Organic Chemistry

Precursor in Complex Molecule Synthesis

In general, cyclopropylamine (B47189) derivatives serve as key precursors in the synthesis of complex molecular architectures. researchgate.net Their strained ring system can participate in various ring-opening reactions, providing access to diverse chemical scaffolds. acs.org The amine group allows for a wide array of chemical transformations, such as amide bond formation, alkylation, and arylation, which are fundamental steps in the assembly of intricate molecules. For instance, various substituted cyclopropylamines are crucial intermediates in the preparation of novel therapeutic agents. longdom.orgnih.gov

Enabling Intermediate for Diverse Chemical Libraries

Chemical libraries, which are large collections of distinct chemical compounds, are essential tools in drug discovery and materials science. Building blocks used to create these libraries must be readily available and amenable to a variety of chemical reactions to generate a high degree of molecular diversity. While there is no specific information on the use of "Cyclopropyl(3,4-dichlorophenyl)methanamine" for this purpose, substituted cyclopropylamines, in general, are attractive scaffolds for the synthesis of chemical libraries due to their three-dimensional nature and the synthetic versatility of the amine handle.

Integration into Multi-Component Reactions

Multi-component reactions (MCRs) are powerful synthetic strategies where three or more reactants combine in a single reaction vessel to form a complex product, incorporating most or all of the atoms of the starting materials. These reactions are highly valued for their efficiency and atom economy. Amines are frequently used as one of the key components in many well-known MCRs. However, a search of the available literature did not provide any examples of "this compound" being used in multi-component reactions.

Q & A

Q. What computational methods predict interactions with neurological targets?

  • Approaches :

Molecular Docking (AutoDock Vina) : Simulate binding to 5-HT₇ receptors (PDB ID: 6DRX).

MD Simulations (GROMACS) : Assess binding mode stability over 100 ns trajectories.

  • Validation : Compare with experimental IC₅₀ values from patch-clamp electrophysiology .

Data Contradiction Analysis Example

  • Issue : Conflicting reports on cyclopropane ring stability in aqueous vs. non-aqueous media.
    • vs. 7 : notes stability in dry storage, while highlights degradation in humid conditions.
    • Resolution : Conduct accelerated stability testing (40°C/75% RH) with Karl Fischer titration to quantify moisture sensitivity.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.